

Anhydrous Cerium(III) Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cerium(III) Chloride, Anhydrous*

Cat. No.: *B044075*

[Get Quote](#)

CAS Number: 7790-86-5

This technical guide provides an in-depth overview of anhydrous cerium(III) chloride (CeCl_3), a versatile reagent with significant applications in organic synthesis and emerging relevance in biomedical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, experimental protocols, and mechanisms of action.

Core Properties and Specifications

Anhydrous cerium(III) chloride is a white, hygroscopic solid that is highly soluble in water and soluble in ethanol and acetone.^{[1][2]} Due to its moisture sensitivity, it requires handling under an inert atmosphere.^[3]

Physicochemical Data

The key physicochemical properties of anhydrous cerium(III) chloride are summarized in the table below for quick reference.

Property	Value	Citations
CAS Number	7790-86-5	[1] [2]
Molecular Formula	CeCl ₃	[1]
Molecular Weight	246.48 g/mol	[1]
Appearance	White to pale gray, hygroscopic powder	[2]
Melting Point	817 °C (1,503 °F; 1,090 K)	[1]
Boiling Point	1,727 °C (3,141 °F; 2,000 K)	[1]
Density	3.97 g/cm ³	[1]
Crystal Structure	Hexagonal (UCl ₃ type)	[1]

Safety and Handling

Anhydrous cerium(III) chloride is corrosive and can cause severe skin burns and eye damage. [3][4] It is essential to wear appropriate personal protective equipment, including gloves and safety goggles, and to handle the compound in a well-ventilated fume hood.[3] It is incompatible with strong bases, strong oxidizing agents, and strong acids.[3]

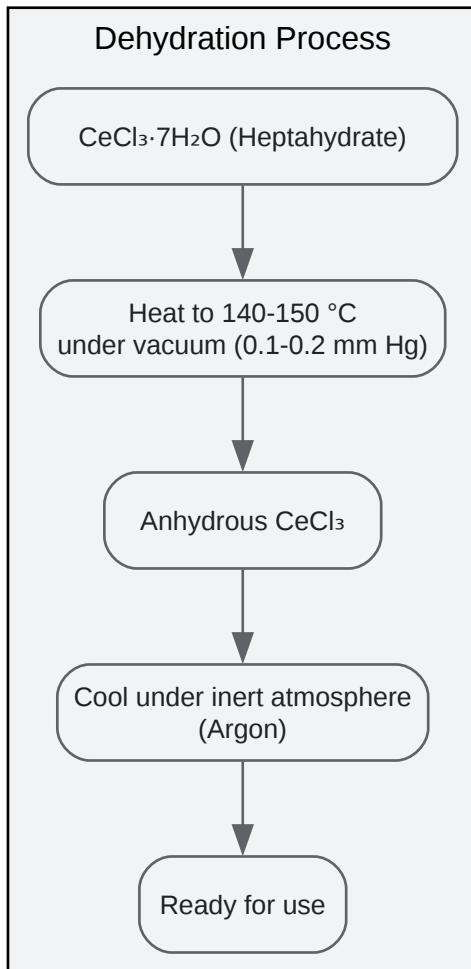
Hazard Statement	GHS Classification	Precautionary Measures
Causes severe skin burns and eye damage	Skin Corrosion/Irritation, Category 1C; Serious Eye Damage, Category 1	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Very toxic to aquatic life with long lasting effects	Hazardous to the aquatic environment, long-term hazard	P273: Avoid release to the environment.

Key Applications in Research and Development

Anhydrous CeCl₃ is a valuable Lewis acid catalyst in a variety of organic transformations. Its utility is particularly noted in promoting high regioselectivity and chemoselectivity.

1. Luche Reduction: This is one of the most prominent applications of cerium(III) chloride. It facilitates the selective 1,2-reduction of α,β -unsaturated ketones to allylic alcohols, using sodium borohydride as the reducing agent.[\[5\]](#) The presence of CeCl_3 suppresses the common 1,4-conjugate addition, making it a highly effective tool in complex molecule synthesis.[\[5\]](#)
2. Carbon-Carbon Bond Formation: In reactions with organolithium or Grignard reagents, the addition of anhydrous CeCl_3 can suppress side reactions like enolization, leading to higher yields of the desired alcohol products.[\[6\]](#)
3. Ring-Opening of Epoxides and Aziridines: CeCl_3 promotes the highly regioselective ring-opening of epoxides and aziridines with various nucleophiles, such as sodium azide, to produce 1,2-azidoalcohols and 1,2-azidoamines, which are important synthetic intermediates.[\[7\]](#)[\[8\]](#)
4. Friedel-Crafts Reactions: As a Lewis acid, it can be used to catalyze Friedel-Crafts alkylation and acylation reactions.[\[9\]](#)
5. Biomedical Research: The Ce^{3+} ion plays a role in biological systems, particularly through the redox cycling between Ce^{3+} and Ce^{4+} states in cerium oxide nanoparticles. This activity mimics the function of antioxidant enzymes like superoxide dismutase (SOD) and catalase, offering potential therapeutic applications in conditions associated with oxidative stress.[\[10\]](#)[\[11\]](#)

Experimental Protocols


Preparation of Anhydrous Cerium(III) Chloride from Heptahydrate

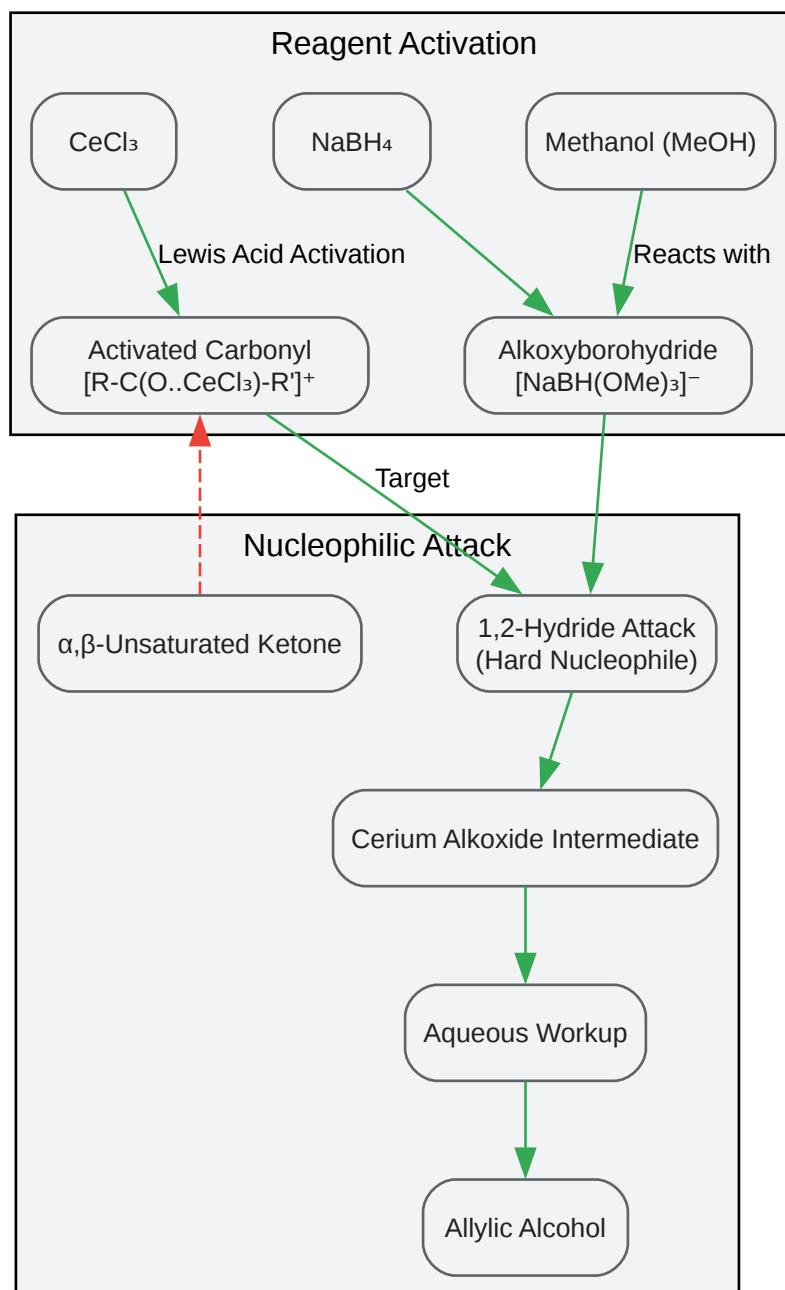
The commercially available heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$) must be dehydrated for applications requiring anhydrous conditions.

Methodology:

- Place powdered cerium(III) chloride heptahydrate in a round-bottomed flask equipped with a magnetic stirrer.[\[12\]](#)
- Connect the flask to a vacuum line with a cold trap.

- Gradually heat the flask in an oil bath to 140-150 °C under vacuum (0.1-0.2 mm Hg).[12] It is crucial to heat slowly to avoid the formation of cerium oxychloride (CeOCl) from hydrolysis. [2]
- Maintain this temperature for several hours (e.g., 2 hours with gentle stirring) to ensure complete removal of water.[12]
- The resulting fine, white powder is anhydrous CeCl₃. Cool the flask under an inert atmosphere (e.g., argon) before use.[12]
- The dryness of the prepared CeCl₃ can be verified by methods such as Karl Fischer titration. [12]

Workflow: Preparation of Anhydrous CeCl₃[Click to download full resolution via product page](#)Preparation of Anhydrous CeCl₃

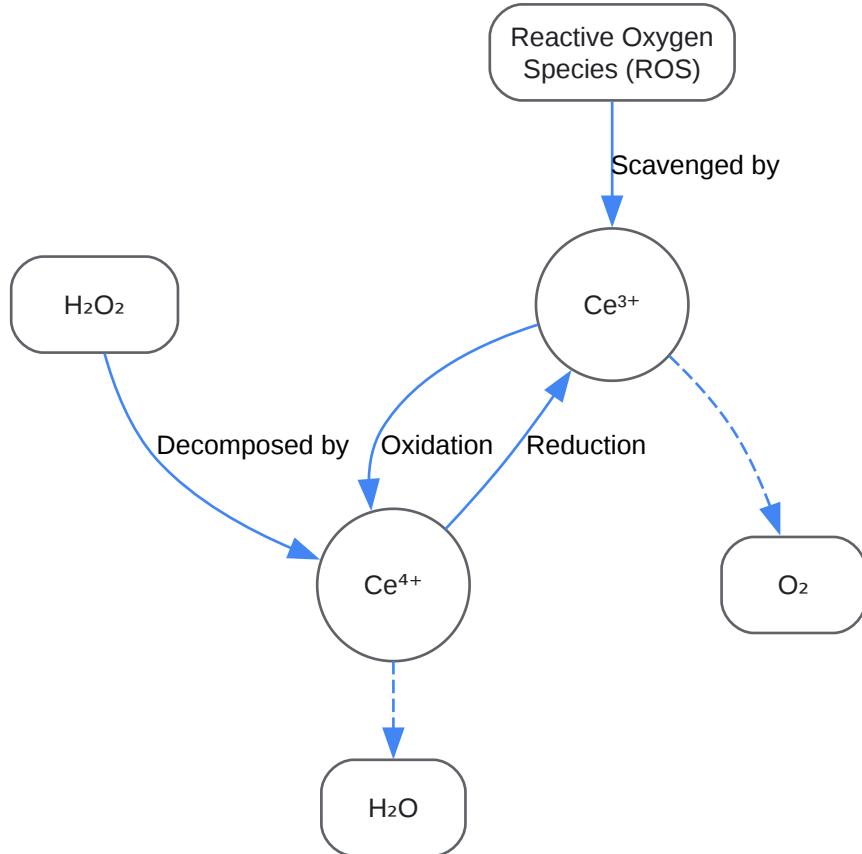

Luche Reduction of an α,β -Unsaturated Ketone

This protocol describes the selective 1,2-reduction of an enone to the corresponding allylic alcohol.

Methodology:

- In a round-bottomed flask under an inert atmosphere, dissolve the α,β -unsaturated ketone (1 equivalent) and cerium(III) chloride (typically heptahydrate, 1 equivalent, though anhydrous can be used) in a protic solvent, most commonly methanol.
- Cool the mixture to a low temperature, typically between 0 °C and -78 °C.
- Add sodium borohydride (NaBH_4 , 1.0-1.5 equivalents) portion-wise to the stirred solution.
- Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl).
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting allylic alcohol by column chromatography.

Mechanism: Luche Reduction


[Click to download full resolution via product page](#)

Mechanism of the Luche Reduction

Biological Significance and Drug Development Perspective

While CeCl_3 itself is primarily a laboratory reagent, the biological activity of the cerium ion (Ce^{3+}) is of growing interest, particularly in the context of nanomedicine. Cerium oxide nanoparticles (nanoceria) exhibit remarkable antioxidant properties due to the reversible oxidation of Ce^{3+} to Ce^{4+} on their surface. This redox activity allows them to scavenge reactive oxygen species (ROS), which are implicated in a wide range of diseases, including neurodegenerative disorders, inflammation, and cancer.[\[13\]](#)[\[14\]](#)

The mechanism involves a catalytic cycle where Ce^{3+} sites react with superoxide radicals, mimicking superoxide dismutase (SOD), while Ce^{4+} sites can decompose hydrogen peroxide, mimicking catalase.[\[11\]](#) This dual enzymatic activity makes nanoceria potent and self-regenerating antioxidants.

Biological Role: Ce³⁺/Ce⁴⁺ Redox Cycling[Click to download full resolution via product page](#)

Antioxidant Mechanism of Cerium Ions

This antioxidant capability presents a promising avenue for drug development, where cerium-based nanomaterials could be designed to mitigate oxidative stress in various pathological conditions. However, it is important to note that cerium compounds can also exhibit toxicity, and further research is required to establish safe and effective therapeutic applications.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]
- 2. Cerium(III)_chloride [chemeurope.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. Cerium oxide nanostructures: properties, biomedical applications and surface coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerium(III) Chloride Promoted Highly Regioselective Ring Opening of Epoxides and Aziridines Using NaN₃ in Acetonitrile: A Facile Synthesis of 1,3-Azidoalcohols and 1,2-Azidoamines [organic-chemistry.org]
- 8. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects _Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Ce³⁺ ions determine redox-dependent anti-apoptotic effect of cerium oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. The Use of Cerium Compounds as Antimicrobials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerium oxide nanoparticles: Chemical properties, biological effects and potential therapeutic opportunities (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydrous Cerium(III) Chloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044075#cas-number-for-anhydrous-cerium-iii-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com